Methyl 3-hydroxyhexanoate

Description

Methyl 3-hydroxyhexanoate has been reported in Annona muricata and Carica papaya with data available.

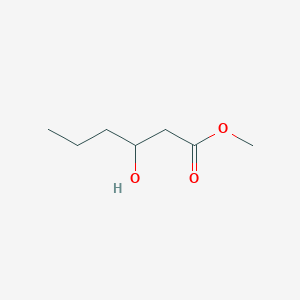

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRBMDJCPPJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864980 | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and fat | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-1.010 | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21188-58-9 | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21188-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H646ZUC4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Methyl 3-Hydroxyhexanoate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844) is a volatile organic compound with applications in the flavor and fragrance industries, and its chiral precursor, (R)-3-hydroxyhexanoic acid, serves as a valuable building block in pharmaceutical synthesis. While its presence is noted in various natural sources, particularly fruits like pineapple, a complete, end-to-end biosynthetic pathway from central metabolites is not extensively documented in a single organism. This technical guide synthesizes current biochemical knowledge to delineate the core biosynthetic pathway of its precursor, (R)-3-hydroxyhexanoyl-CoA, and proposes a putative final methylation step to yield methyl 3-hydroxyhexanoate. This document provides a comprehensive overview of the key enzymatic steps, summarizes relevant quantitative data for homologous pathways, details experimental protocols for key enzyme assays, and includes visualizations of the metabolic pathways and experimental workflows to facilitate further research and metabolic engineering efforts.

Core Biosynthetic Pathway to (R)-3-Hydroxyhexanoyl-CoA

The biosynthesis of the immediate precursor to 3-hydroxyhexanoic acid, (R)-3-hydroxyhexanoyl-CoA, is primarily understood through studies of polyhydroxyalkanoate (PHA) biosynthesis, specifically the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Two primary routes from central metabolism have been elucidated: a de novo synthesis pathway from acetyl-CoA and a pathway intersecting with fatty acid β-oxidation.

De Novo Synthesis from Acetyl-CoA

This pathway builds the C6 backbone of 3-hydroxyhexanoyl-CoA from three molecules of acetyl-CoA. This pathway is particularly relevant for producing the monomer in non-oleaginous microorganisms.

The key enzymatic steps are:

-

Acetyl-CoA Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase (EC 2.3.1.9), encoded by genes such as phaA or bktB.

-

Chain Elongation: Acetoacetyl-CoA is then condensed with a third molecule of acetyl-CoA to form 3-oxohexanoyl-CoA. This is a key chain elongation step, also catalyzed by a β-ketothiolase , typically one with broader substrate specificity like BktB from Ralstonia eutropha.[1][2]

-

Reduction: The 3-keto group of 3-oxohexanoyl-CoA is stereospecifically reduced to a hydroxyl group, yielding (R)-3-hydroxyhexanoyl-CoA. This reaction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (EC 1.1.1.36), encoded by the phaB gene.

Pathway via Fatty Acid β-Oxidation

In organisms grown on fatty acids, intermediates of the β-oxidation cycle can be shunted towards the synthesis of (R)-3-hydroxyhexanoyl-CoA. This pathway is a direct link between fatty acid catabolism and the production of 3-hydroxyalkanoates.

The pivotal step in this pathway is:

-

Hydration of Enoyl-CoA: A trans-2-hexenoyl-CoA intermediate in the β-oxidation of fatty acids is hydrated to form (R)-3-hydroxyhexanoyl-CoA. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase (EC 4.2.1.17), encoded by the phaJ gene. This enzyme provides a direct link from fatty acid degradation to the precursor pool.

Putative Final Step: Esterification to Methyl 3-Hydroxyhexanoate

The final step in the biosynthesis of methyl 3-hydroxyhexanoate is the methylation of the carboxyl group of 3-hydroxyhexanoic acid. While the specific enzyme responsible for this reaction has not been definitively characterized, it is hypothesized to be catalyzed by a S-adenosylmethionine (SAM)-dependent carboxyl methyltransferase (EC 2.1.1.-).

This class of enzymes is known to be involved in the biosynthesis of volatile esters that contribute to fruit aromas.[3][4][5] The proposed reaction is as follows:

-

Hydrolysis (Implied): (R)-3-hydroxyhexanoyl-CoA is likely hydrolyzed by a thioesterase to release (R)-3-hydroxyhexanoic acid.

-

Methylation: The free carboxylic acid is then methylated using SAM as the methyl donor, producing methyl 3-hydroxyhexanoate and S-adenosylhomocysteine (SAH).

Quantitative Data

Quantitative data for the biosynthesis of methyl 3-hydroxyhexanoate is scarce. However, data from related PHA biosynthesis pathways can provide valuable insights for metabolic engineering efforts. The following tables summarize key kinetic parameters for the enzymes involved in the synthesis of the precursor, (R)-3-hydroxyhexanoyl-CoA.

Table 1: Kinetic Parameters of β-Ketothiolases

| Enzyme | Source Organism | Substrates | Km (mM) | Vmax (U/mg) | Reference |

| PhaA | Ralstonia eutropha | Acetyl-CoA | 0.19 | 12.8 | [6] |

| BktB | Ralstonia eutropha | Acetyl-CoA, Propionyl-CoA | N/A | N/A | [1][2] |

Table 2: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratases (PhaJ)

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| PhaJ1Pa | Pseudomonas aeruginosa | Crotonyl-CoA (C4) | 18 | 1.8 | [7] |

| PhaJ1Pa | Pseudomonas aeruginosa | Hexenoyl-CoA (C6) | 22 | 0.9 | [7] |

| PhaJ4Pa | Pseudomonas aeruginosa | Crotonyl-CoA (C4) | 33 | 14.3 | [7] |

| PhaJ4Pa | Pseudomonas aeruginosa | Hexenoyl-CoA (C6) | 35 | 15.2 | [7] |

Experimental Protocols

Heterologous Expression and Purification of Pathway Enzymes

This protocol provides a general workflow for the expression and purification of His-tagged versions of PhaA, BktB, PhaB, and PhaJ in Escherichia coli.

Protocol:

-

Gene Amplification and Cloning: The target gene (e.g., phaA from R. eutropha) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

Enzyme Assays

4.2.1. β-Ketothiolase (PhaA/BktB) Thiolysis Assay

This assay measures the thiolysis of acetoacetyl-CoA, which is the reverse of the physiological condensation reaction. The decrease in the Mg2+-enolate complex of acetoacetyl-CoA is monitored spectrophotometrically.

-

Principle: The cleavage of acetoacetyl-CoA in the presence of Coenzyme A is monitored by the decrease in absorbance at 304 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl2.

-

Substrate: 0.1 mM Acetoacetyl-CoA.

-

Co-substrate: 0.1 mM Coenzyme A.

-

Purified enzyme solution.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, acetoacetyl-CoA, and Coenzyme A.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 304 nm for 5-10 minutes.

-

Calculate the activity based on the molar extinction coefficient of the acetoacetyl-CoA-Mg2+ complex (ε304 = 8,000 M-1cm-1).

-

4.2.2. NADPH-Dependent Acetoacetyl-CoA Reductase (PhaB) Assay

This assay measures the oxidation of NADPH, which is coupled to the reduction of a β-ketoacyl-CoA substrate.

-

Principle: The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate: 0.1 mM 3-Oxohexanoyl-CoA (or Acetoacetyl-CoA).

-

Co-substrate: 0.2 mM NADPH.

-

Purified enzyme solution.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, 3-oxohexanoyl-CoA, and NADPH.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity using the molar extinction coefficient of NADPH (ε340 = 6,220 M-1cm-1).

-

4.2.3. (R)-Specific Enoyl-CoA Hydratase (PhaJ) Assay

This assay measures the hydration of the double bond in a trans-2-enoyl-CoA substrate.

-

Principle: The hydration of the α,β-unsaturated thioester bond is monitored by the decrease in absorbance at 263 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 0.25 mM trans-2-Hexenoyl-CoA (or Crotonyl-CoA).

-

Purified enzyme solution.

-

-

Procedure:

-

In a quartz cuvette with a short path length (e.g., 0.1 cm) due to the high absorbance of the substrate, add the assay buffer and substrate.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 263 nm.

-

Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6,700 M-1cm-1).[6]

-

Quantification of Methyl 3-Hydroxyhexanoate by GC-MS

This protocol outlines a general method for the extraction and quantification of volatile esters from a liquid culture or a fruit matrix.

-

Sample Preparation:

-

Liquid Culture: Centrifuge the culture to pellet cells. The supernatant can be used directly for extraction.

-

Fruit Tissue: Homogenize the tissue in a suitable buffer, and centrifuge to obtain a clear supernatant.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the aqueous sample with a non-polar solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether. An internal standard (e.g., methyl heptanoate) should be added before extraction for accurate quantification.

-

Solid-Phase Microextraction (SPME): For headspace analysis, place the sample in a sealed vial and expose a SPME fiber to the headspace above the sample.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-WAX) is suitable for separating volatile esters.

-

Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of the target analyte for higher sensitivity.

-

-

-

Quantification: A calibration curve is generated using authentic standards of methyl 3-hydroxyhexanoate of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Conclusion and Future Directions

The biosynthesis of methyl 3-hydroxyhexanoate is a multi-step process that leverages enzymes from central metabolism and fatty acid oxidation to produce the key precursor, (R)-3-hydroxyhexanoyl-CoA. While the pathway to this precursor is well-characterized, particularly in the context of PHA production, the final methylation step remains to be elucidated. Future research should focus on identifying and characterizing the putative carboxyl methyltransferase responsible for the final esterification. The protocols and pathway information provided in this guide offer a solid foundation for researchers to pursue the metabolic engineering of microorganisms for the sustainable production of methyl 3-hydroxyhexanoate and other valuable chiral synthons.

References

- 1. Multiple β-Ketothiolases Mediate Poly(β-Hydroxyalkanoate) Copolymer Synthesis in Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aroma biosynthesis in strawberry: s-adenosylmethionine:furaneol o-methyltransferase activity in ripening fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of PhaA from Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 3-hydroxyhexanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate (B1247844), a β-hydroxy ester, is a molecule of interest in various scientific domains, from flavor and fragrance chemistry to its potential as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 21188-58-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 220.0-223.0 °C at 760 mmHg | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.432 | [2] |

| Flash Point | 85.0 °C | [2] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol. | [1] |

| LogP | 0.51 | [2] |

Experimental Protocols

Synthesis of Methyl 3-hydroxyhexanoate via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. It involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.[3][4]

Reaction Scheme:

Methodology:

-

Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and then diethyl ether, followed by drying under vacuum.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a solvent such as anhydrous toluene (B28343) or a mixture of diethyl ether and toluene.

-

Initiation: A small amount of a solution of butanal and methyl bromoacetate in the chosen solvent is added to the zinc suspension. The reaction is initiated by gentle heating.

-

Addition of Reactants: The remaining solution of butanal and methyl bromoacetate is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the reaction goes to completion.[5]

-

Work-up: The reaction mixture is cooled, and then a saturated aqueous solution of ammonium (B1175870) chloride is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[5]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5]

Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of Methyl 3-hydroxyhexanoate.

Experimental Conditions (Representative):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 2.5 °C/min to 125 °C, followed by a ramp of 10 °C/min to 245 °C and held for 3 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

A dilute solution of Methyl 3-hydroxyhexanoate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared and injected into the GC-MS.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of Methyl 3-hydroxyhexanoate.

Experimental Conditions (Representative):

-

Spectrometer: Bruker Avance III 400 MHz or similar.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: Standard pulse program.

-

¹³C NMR: Proton-decoupled pulse program.

Sample Preparation:

A small amount of the purified Methyl 3-hydroxyhexanoate is dissolved in CDCl₃ in an NMR tube.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Methyl 3-hydroxyhexanoate.

Experimental Conditions (Representative):

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar.

-

Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (e.g., NaCl).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Sample Preparation:

For ATR, a drop of the neat liquid is placed directly on the ATR crystal.[7] For the thin film method, a drop of the liquid is placed between two salt plates.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 3-hydroxyhexanoate is primarily dictated by the ester and secondary alcohol functional groups.

Predicted Degradation Pathways

Based on the principles of organic chemistry for β-hydroxy esters, the following degradation pathways are predicted:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxyhexanoic acid and methanol. Esters are generally most stable at a slightly acidic pH (around 4-5).[8]

-

Dehydration: Under acidic conditions and/or heat, the secondary alcohol can undergo dehydration to form a mixture of α,β-unsaturated and β,γ-unsaturated esters, namely Methyl hex-2-enoate and Methyl hex-3-enoate.[8]

-

Oxidation: The secondary alcohol can be oxidized to a ketone (Methyl 3-oxohexanoate) using common oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in publicly available literature detailing the involvement of Methyl 3-hydroxyhexanoate in specific biological signaling pathways. Its primary documented biological relevance is as a naturally occurring flavor component, for instance in pineapple, and as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs) by certain microorganisms.[9][10] Further research is required to elucidate any potential pharmacological or signaling activities.

Conclusion

This technical guide has summarized the key physical and chemical properties of Methyl 3-hydroxyhexanoate, provided detailed, representative experimental protocols for its synthesis and analysis, and outlined its expected chemical reactivity. While its role as a flavor compound is established, its potential as a synthetic intermediate and its biological activities remain areas ripe for further investigation. The methodologies and data presented herein provide a solid foundation for researchers and scientists working with this versatile β-hydroxy ester.

References

- 1. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxyhexanoate | CAS#:21188-58-9 | Chemsrc [chemsrc.com]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit | MDPI [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Human Metabolome Database: Showing metabocard for Methyl (±)-3-hydroxyhexanoate (HMDB0039407) [hmdb.ca]

Spectroscopic Profile of Methyl 3-Hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxyhexanoate (B1247844) (CAS No: 21188-58-9), a valuable chiral building block and flavor/fragrance component. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for methyl 3-hydroxyhexanoate is summarized in the tables below. These values are compiled from various spectral databases and are consistent with the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl 3-hydroxyhexanoate provides information on the chemical environment of the protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (CH₃) | ~ 0.92 | Triplet | ~ 7.1 | 3H |

| H-5 (CH₂) | ~ 1.33 | Sextet | ~ 7.2 | 2H |

| H-4 (CH₂) | ~ 1.45 | Quintet | ~ 7.0 | 2H |

| H-2 (CH₂) | ~ 2.45 | Doublet | ~ 6.5 | 2H |

| -OH | ~ 2.90 | Singlet (broad) | - | 1H |

| OCH₃ | ~ 3.68 | Singlet | - | 3H |

| H-3 (CH) | ~ 4.05 | Multiplet | - | 1H |

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-Hydroxyhexanoate.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for each carbon atom are listed in Table 2.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 (CH₃) | ~ 13.9 |

| C-5 (CH₂) | ~ 18.8 |

| C-4 (CH₂) | ~ 38.4 |

| C-2 (CH₂) | ~ 41.2 |

| OCH₃ | ~ 51.6 |

| C-3 (CH) | ~ 67.8 |

| C-1 (C=O) | ~ 173.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-Hydroxyhexanoate. [1]

Infrared (IR) Spectroscopy

The IR spectrum of methyl 3-hydroxyhexanoate highlights the presence of its key functional groups. The characteristic absorption bands are detailed in Table 3.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3450 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2960, 2875 | Strong | C-H stretch (alkane) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1170 | Strong | C-O stretch (ester) |

| ~ 1090 | Strong | C-O stretch (alcohol) |

Table 3: Key IR Absorption Bands for Methyl 3-Hydroxyhexanoate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 3-hydroxyhexanoate results in characteristic fragmentation patterns. The major mass-to-charge ratios (m/z) are presented in Table 4.[2]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - OCH₃]⁺ |

| 103 | High | [CH(OH)CH₂COOCH₃]⁺ |

| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methyl 3-Hydroxyhexanoate. [2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of methyl 3-hydroxyhexanoate (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, methyl 3-hydroxyhexanoate can be analyzed neat. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

Technique: Transmission or Attenuated Total Reflectance (ATR). For transmission, the prepared salt plates are placed in the sample holder of the spectrometer. For ATR, a drop of the sample is placed directly on the ATR crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of methyl 3-hydroxyhexanoate in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is scanned over a range of m/z 30-200.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The base peak (the most intense peak) is assigned a relative intensity of 100%.

Visualization

The following diagrams illustrate the chemical structure of methyl 3-hydroxyhexanoate and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of methyl 3-hydroxyhexanoate.

References

A Technical Guide to the Discovery and Isolation of Methyl 3-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844), a naturally occurring chiral ester, has garnered interest in the fields of flavor chemistry, organic synthesis, and potentially, as a bioactive molecule. This technical guide provides a comprehensive overview of its discovery in natural sources, detailed protocols for its isolation and chemical synthesis, and an exploration of its potential biological significance through known signaling pathways of related molecules. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of short-chain hydroxy fatty acid esters.

Introduction

Methyl 3-hydroxyhexanoate (C₇H₁₄O₃) is a carboxylic acid ester that has been identified as a volatile component in a variety of fruits, contributing to their characteristic aroma profiles. Its presence has been reported in soursop (Annona muricata) and papaya (Carica papaya)[1]. Beyond its role as a flavor and fragrance compound, its structural similarity to other biologically active short-chain fatty acids (SCFAs) suggests potential roles in physiological processes. This guide details the methodologies for obtaining this compound, both from natural sources and through synthetic routes, and discusses its potential biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-hydroxyhexanoate is presented in Table 1. This data is crucial for its detection, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | [2] |

| IUPAC Name | methyl 3-hydroxyhexanoate | [3] |

| CAS Number | 21188-58-9 | [2] |

| Density | 1 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.43 (lit.) | [2] |

| Boiling Point | Not specified | |

| Solubility | Soluble in ethanol | [4] |

Isolation from Natural Sources

Methyl 3-hydroxyhexanoate has been identified as a volatile constituent of soursop (Annona muricata) fruit[1][5][6]. The following protocol is a generalized procedure for the isolation of volatile esters from fruit pulp, which can be adapted for the specific isolation of Methyl 3-hydroxyhexanoate.

Experimental Protocol: Isolation from Annona muricata

This protocol is based on established methods for the extraction of volatile compounds from fruits, such as simultaneous steam distillation/solvent extraction (SDE) and solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) for identification[6][7][8].

3.1.1. Materials and Equipment

-

Ripe Annona muricata (soursop) fruit

-

Blender or homogenizer

-

Steam distillation-extraction (SDE) apparatus

-

Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Preparative gas chromatography (Prep-GC) or fractional distillation apparatus

-

NMR spectrometer

3.1.2. Procedure

-

Sample Preparation: Homogenize fresh, ripe soursop pulp in a blender.

-

Steam Distillation-Solvent Extraction (SDE):

-

Place the homogenized pulp into the SDE apparatus.

-

Use dichloromethane as the extraction solvent.

-

Perform the SDE for a period of 2-4 hours to capture the volatile and semi-volatile compounds.

-

-

Drying and Concentration:

-

Collect the dichloromethane extract and dry it over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator at a low temperature (e.g., <40°C) to minimize the loss of volatile components.

-

-

Purification:

-

Fractional Distillation: Subject the concentrated extract to fractional distillation under reduced pressure. Collect fractions based on boiling point. Since Methyl 3-hydroxyhexanoate is a relatively small ester, it will likely distill at a lower temperature compared to larger molecules in the extract.

-

Preparative Gas Chromatography (Prep-GC): For higher purity, the relevant fraction from distillation can be further purified using Prep-GC. An appropriate polar column (e.g., Carbowax) should be used to effectively separate the components.

-

-

Characterization:

-

Confirm the identity and purity of the isolated Methyl 3-hydroxyhexanoate using analytical GC-MS and NMR spectroscopy. Compare the obtained spectra with reference data from databases like PubChem[3].

-

Logical Workflow for Isolation

Caption: Workflow for the isolation of Methyl 3-hydroxyhexanoate.

Chemical Synthesis

For applications requiring larger quantities or specific enantiomers of Methyl 3-hydroxyhexanoate, chemical synthesis is the preferred route. Two potential synthetic strategies are presented here: a Reformatsky reaction and a biocatalytic reduction.

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters[3][4][9]. This protocol is adapted from the synthesis of a similar compound, Ethyl 3-hydroxy-3-methylhexanoate[2][10].

4.1.1. Reaction Scheme

Butanal reacts with methyl bromoacetate (B1195939) in the presence of zinc to form the zinc enolate, which then undergoes nucleophilic addition to another molecule of butanal. Subsequent acidic workup yields Methyl 3-hydroxyhexanoate.

4.1.2. Experimental Protocol

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction Initiation: Gently heat the suspension to initiate the reaction, as indicated by the disappearance of the iodine color.

-

Addition of Reagents: Add a solution of butanal (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure Methyl 3-hydroxyhexanoate.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly enantioselective route to chiral molecules. The asymmetric reduction of methyl 3-oxohexanoate (B1246410) using a biocatalyst, such as baker's yeast (Saccharomyces cerevisiae) or an isolated enoate reductase, can produce enantiomerically pure Methyl 3-hydroxyhexanoate.

4.2.1. Experimental Protocol

-

Biocatalyst Preparation: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

-

Biotransformation:

-

To the yeast culture, add a solution of methyl 3-oxohexanoate in a minimal amount of ethanol.

-

Incubate the culture with shaking at a controlled temperature (e.g., 30°C) for 24-48 hours.

-

-

Extraction:

-

Separate the yeast cells by centrifugation.

-

Extract the supernatant with ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

-

Synthetic Workflow Comparison

Caption: Comparison of synthetic workflows for Methyl 3-hydroxyhexanoate.

Spectroscopic and Chromatographic Data

The following tables summarize key spectroscopic and chromatographic data for the characterization of Methyl 3-hydroxyhexanoate.

Table 2: GC-MS Data

| Retention Index (Kovats) | m/z of Major Peaks | Source |

| 1026 (Standard non-polar) | 43, 71, 74 | [3] |

| 1631 (Standard polar) | [3] |

Table 3: NMR Spectroscopic Data (Predicted/Reference)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.7 | s | - | -OCH₃ |

| ¹H | ~4.0 | m | - | -CH(OH)- |

| ¹H | ~2.4 | m | - | -CH₂-C=O |

| ¹H | ~1.4 | m | - | -CH₂-CH(OH)- |

| ¹H | ~1.3 | m | - | -CH₂-CH₃ |

| ¹H | ~0.9 | t | - | -CH₃ |

| ¹³C | ~173 | s | - | C=O |

| ¹³C | ~68 | d | - | -CH(OH)- |

| ¹³C | ~51 | q | - | -OCH₃ |

| ¹³C | ~41 | t | - | -CH₂-C=O |

| ¹³C | ~38 | t | - | -CH₂-CH(OH)- |

| ¹³C | ~18 | t | - | -CH₂-CH₃ |

| ¹³C | ~14 | q | - | -CH₃ |

| Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used. This data is based on typical values for similar structures and should be confirmed experimentally. |

Potential Biological Significance and Signaling Pathways

While direct biological studies on Methyl 3-hydroxyhexanoate are limited, its structural similarity to short-chain fatty acids (SCFAs) provides a basis for predicting its potential biological roles. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and by inhibiting histone deacetylases (HDACs)[1][5][6][8][10].

These pathways are involved in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and maintaining intestinal homeostasis[6][8].

Postulated Signaling Pathway

The following diagram illustrates the potential signaling cascade that could be initiated by Methyl 3-hydroxyhexanoate, based on known SCFA signaling.

Caption: Postulated signaling pathway for Methyl 3-hydroxyhexanoate.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and synthesis of Methyl 3-hydroxyhexanoate. The presented protocols offer a starting point for researchers to obtain this compound for further study. The exploration of potential biological activities through known signaling pathways of related molecules opens avenues for future research into the therapeutic potential of this and other short-chain hydroxy fatty acid esters. Further investigation is warranted to elucidate the specific biological functions and pharmacological properties of Methyl 3-hydroxyhexanoate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. thermofisher.com [thermofisher.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Volatile components of soursop (Annona muricata L.) [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

The Stereochemistry of Methyl 3-hydroxyhexanoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate (B1247844), a chiral β-hydroxy ester, is a molecule of significant interest in the fields of flavor chemistry, organic synthesis, and potentially, drug development. Its stereochemistry plays a pivotal role in its biological and sensory properties. This technical guide provides an in-depth overview of the stereoisomers of Methyl 3-hydroxyhexanoate, methods for their stereoselective synthesis, and protocols for their chiral analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Methyl 3-hydroxyhexanoate possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(-)-Methyl 3-hydroxyhexanoate and (S)-(+)-Methyl 3-hydroxyhexanoate. These enantiomers can exhibit distinct biological activities and pharmacological profiles, a critical consideration in the development of new therapeutic agents.

Stereoisomers of Methyl 3-hydroxyhexanoate

The two enantiomers of Methyl 3-hydroxyhexanoate are non-superimposable mirror images of each other. Their distinct spatial arrangements can lead to differential interactions with chiral biological molecules such as enzymes and receptors.

Figure 1: Enantiomers of Methyl 3-hydroxyhexanoate.

Stereoselective Synthesis

The preparation of enantiomerically pure or enriched Methyl 3-hydroxyhexanoate is crucial for studying its stereospecific properties. A common and effective method for achieving this is the asymmetric hydrogenation of the corresponding β-keto ester, Methyl 3-oxohexanoate (B1246410). This can be accomplished using either biocatalysts or chiral metal complexes.

Asymmetric Hydrogenation using Ru-BINAP Catalysts

Table 1: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate with Ru-BINAP Catalyst [1][2]

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee%) |

| Ru(OAc)₂( (S)-BINAP ) | Methyl 3-oxobutanoate | (S)-Methyl 3-hydroxybutanoate | >95% | >98% |

| Ru(OAc)₂( (R)-BINAP ) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >95% | >98% |

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxohexanoate (Proposed)

This protocol is adapted from the established procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate.[1]

Materials:

-

Methyl 3-oxohexanoate

-

[RuCl₂( (S)-BINAP )]₂ or [RuCl₂( (R)-BINAP )]₂

-

Methanol (B129727) (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Methyl 3-oxohexanoate and a catalytic amount of the selected Ru-BINAP complex (e.g., substrate-to-catalyst ratio of 1000:1).

-

Add anhydrous methanol to dissolve the reactants.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by GC or TLC).

-

Carefully depressurize the reactor and purge with an inert gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting Methyl 3-hydroxyhexanoate by vacuum distillation or column chromatography.

Figure 2: Workflow for Stereoselective Synthesis.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. While specific quantitative data for the reduction of Methyl 3-oxohexanoate is not extensively documented, studies on similar β-keto esters suggest that this method can provide access to the (S)-enantiomer of the corresponding β-hydroxy ester with moderate to high enantiomeric excess.[3]

Table 2: Baker's Yeast Reduction of Ethyl Acetoacetate

| Substrate | Product | Yield | Enantiomeric Excess (ee%) |

| Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 57-67% | >95% |

Chiral Analysis

The determination of the enantiomeric purity of Methyl 3-hydroxyhexanoate is essential. Chiral Gas Chromatography (GC) is a powerful and widely used technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. Cyclodextrin-based stationary phases are particularly effective for the separation of a wide range of chiral compounds, including β-hydroxy esters.[4][5]

Table 3: General Parameters for Chiral GC Analysis

| Parameter | Recommendation |

| Column | Fused silica (B1680970) capillary column with a chiral stationary phase (e.g., a derivative of β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless |

| Oven Program | Isothermal or temperature-programmed, optimized for baseline separation of the enantiomers |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Experimental Protocol: Chiral GC Analysis of Methyl 3-hydroxyhexanoate (Proposed)

This protocol provides a general framework for the chiral GC analysis. Specific parameters will need to be optimized for the particular instrument and column used.

Instrumentation and Materials:

-

Gas chromatograph equipped with an FID or MS detector.

-

Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a β-cyclodextrin derivative stationary phase).

-

Sample of Methyl 3-hydroxyhexanoate (racemic and/or enantiomerically enriched).

-

High-purity carrier gas.

Procedure:

-

Prepare a dilute solution of the Methyl 3-hydroxyhexanoate sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Set up the GC with the chiral column and appropriate instrumental parameters (injector temperature, detector temperature, carrier gas flow rate, and oven temperature program).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

References

"Methyl 3-hydroxyhexanoate CAS number and synonyms"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxyhexanoate (B1247844), a fatty acid ester with applications in the flavor and fragrance industries. The document details its chemical identity, including its CAS number and a list of synonyms, and presents its physicochemical properties in a clear, tabular format for easy reference. A detailed experimental protocol for its synthesis via the Reformatsky reaction is provided. While Methyl 3-hydroxyhexanoate is not currently implicated in specific biological signaling pathways, this guide proposes a hypothetical biosynthetic pathway based on established principles of ester formation in biological systems. This is illustrated with a corresponding workflow diagram. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.

Chemical Identity and Properties

Methyl 3-hydroxyhexanoate is a chiral ester known for its characteristic fruity and pineapple-like aroma.[1] This has led to its use as a flavoring agent and fragrance ingredient.[1]

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for Methyl 3-hydroxyhexanoate is 21188-58-9 .[2][3][4][5] This compound is also known by a variety of other names, which are listed in the table below.

| Synonym | Reference |

| Methyl 3-hydroxycaproate | [2][4] |

| Pineapple hydroxyhexanoate | [1][2] |

| 3-Hydroxyhexanoic acid methyl ester | [4] |

| Methyl β-hydroxycaproate | [6] |

| Methyl β-hydroxyhexanoate | [6] |

| FEMA No. 3508 | [2][5][6] |

| Hexanoic acid, 3-hydroxy-, methyl ester | [4][6] |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-hydroxyhexanoate is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C7H14O3 | [3][4] |

| Molecular Weight | 146.18 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 223.0 ± 13.0 °C at 760 mmHg | |

| Flash Point | 85.0 ± 0.0 °C | |

| Refractive Index | 1.432 | |

| Solubility | Soluble in ethanol | [3] |

Experimental Protocols

Synthesis of Methyl 3-hydroxyhexanoate via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. The following protocol is a general procedure that can be adapted for the specific synthesis of Methyl 3-hydroxyhexanoate from butanal and methyl bromoacetate (B1195939).

Materials:

-

Butanal

-

Methyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Toluene (B28343)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine (for zinc activation, optional)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust. If the zinc is not pre-activated, a small crystal of iodine can be added, and the flask gently warmed until the iodine color disappears.

-

Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, prepare a solution of butanal and methyl bromoacetate in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a color change and the onset of a gentle reflux.

-

Addition: Once the reaction has started, add the remainder of the butanal and methyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Methyl 3-hydroxyhexanoate.

Signaling and Biosynthetic Pathways

Currently, there is a lack of scientific literature detailing a specific biological signaling pathway in which Methyl 3-hydroxyhexanoate acts as a primary signaling molecule. Its primary known role in biological systems is as a volatile flavor compound, particularly in fruits like pineapple.

Hypothetical Biosynthesis of Methyl 3-hydroxyhexanoate

Based on general principles of fatty acid and ester biosynthesis, a hypothetical pathway for the formation of Methyl 3-hydroxyhexanoate in a biological system, such as a pineapple fruit, can be proposed. This pathway would involve the β-oxidation pathway of fatty acids and the action of specific enzymes.

The key steps in this proposed pathway are:

-

Chain Elongation: Starting from Acetyl-CoA, successive rounds of condensation, reduction, and dehydration reactions, similar to fatty acid synthesis, lead to the formation of a 6-carbon acyl-CoA intermediate.

-

Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the C3 position of the hexanoyl-CoA, forming 3-hydroxyhexanoyl-CoA.

-

Esterification: A methyltransferase enzyme catalyzes the transfer of a methyl group from a donor, such as S-adenosyl methionine (SAM), to the carboxylic acid group of 3-hydroxyhexanoyl-CoA, releasing the final product, Methyl 3-hydroxyhexanoate.

Caption: A hypothetical biosynthetic pathway for Methyl 3-hydroxyhexanoate.

Experimental Workflow for Flavor Analysis

The analysis of volatile compounds like Methyl 3-hydroxyhexanoate from a biological matrix typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following diagram illustrates a general workflow for such an analysis.

Caption: A general experimental workflow for the analysis of Methyl 3-hydroxyhexanoate.

References

- 1. pineapple hydroxyhexanoate, 21188-58-9 [thegoodscentscompany.com]

- 2. benchchem.com [benchchem.com]

- 3. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pheromone detection in male mice depends on signaling through the type 3 adenylyl cyclase in the main olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Methyl 3-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 3-hydroxyhexanoate (B1247844). Due to a notable lack of experimentally determined thermodynamic data in the current scientific literature, this document presents a compilation of physical properties sourced from available databases, alongside predicted thermodynamic data calculated using the reliable Joback group contribution method. This guide is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's thermodynamic behavior, crucial for process design, reaction optimization, and understanding its biological interactions. Detailed analogous experimental protocols for the determination of thermodynamic properties are also provided, alongside a visualization of a key signaling pathway relevant to the biological context of short-chain fatty acid esters.

Introduction

Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a beta-hydroxy ester with applications in the flavor and fragrance industries. Its structure, featuring both a hydroxyl and an ester functional group, also makes it a molecule of interest for chemical synthesis and potential biological activity. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and Gibbs free energy, is fundamental for the design and optimization of chemical processes, as well as for predicting its stability and reactivity. This guide aims to bridge the current data gap by providing both compiled physical data and robustly estimated thermodynamic properties.

Physicochemical and Thermodynamic Data

The following tables summarize the available and estimated quantitative data for Methyl 3-hydroxyhexanoate.

Table 1: General and Physical Properties of Methyl 3-hydroxyhexanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 220.00 to 221.00 °C @ 760.00 mm Hg | --INVALID-LINK-- |

| Vapor Pressure (est.) | 0.075 hPa @ 20°C; 0.1202 hPa @ 25°C | TGSC |

| Density | 0.994-1.010 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.410-1.440 | --INVALID-LINK-- |

| Solubility | Insoluble in water and fat | --INVALID-LINK-- |

Table 2: Predicted Thermodynamic Properties of Methyl 3-hydroxyhexanoate (Joback Method)

| Property | Value | Unit |

| Normal Boiling Point (Tb) | 482.15 | K |

| Critical Temperature (Tc) | 658.45 | K |

| Critical Pressure (Pc) | 3.45 | MPa |

| Critical Volume (Vc) | 504.0 | cm³/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | -605.5 | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -425.0 | kJ/mol |

| Enthalpy of Vaporization at Normal Boiling Point (ΔHvap) | 48.5 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) @ 298.15 K | 250.8 | J/(mol·K) |

| Ideal Gas Heat Capacity (Cp) @ 500 K | 345.2 | J/(mol·K) |

| Ideal Gas Heat Capacity (Cp) @ 800 K | 450.1 | J/(mol·K) |

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution method and should be used as a reference pending experimental verification.

Experimental Protocols for Thermodynamic Data Determination

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Objective: To determine the isobaric heat capacity (Cp) of liquid Methyl 3-hydroxyhexanoate as a function of temperature.

Methodology:

-

Sample Preparation: A hermetically sealed aluminum pan is prepared with a precise mass (typically 5-10 mg) of high-purity Methyl 3-hydroxyhexanoate. An identical empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium and sapphire).

-

Measurement Procedure:

-

A baseline is established by running the empty sample and reference pans through the desired temperature program.

-

A sapphire standard is run under the same conditions to determine the instrument's heat flow response.

-

The sample is then analyzed using a three-step temperature program:

-

Isothermal hold at the starting temperature (e.g., 298 K) for 5 minutes.

-

Heating at a constant rate (e.g., 10 K/min) to the final temperature.

-

Isothermal hold at the final temperature for 5 minutes.

-

-

-

Data Analysis: The heat flow difference between the sample and the reference is used to calculate the heat capacity of the sample relative to the known heat capacity of the sapphire standard.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Objective: To determine the standard enthalpy of combustion and subsequently calculate the standard enthalpy of formation of Methyl 3-hydroxyhexanoate.

Methodology:

-

Sample Preparation: A known mass of Methyl 3-hydroxyhexanoate is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion Process: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter containing a known mass of water. The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is precisely monitored before, during, and after combustion to determine the temperature change (ΔT).

-

Data Analysis:

-

The heat released by the combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

-

Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion is calculated from the corrected heat release and the moles of sample combusted.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Relevant Biological Signaling Pathway

Methyl 3-hydroxyhexanoate, as a short-chain fatty acid ester, may interact with biological systems. Short-chain fatty acids are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43. The following diagram illustrates a simplified, representative signaling pathway that could be activated by the corresponding short-chain fatty acid.

Caption: A representative G-protein coupled receptor signaling pathway for short-chain fatty acids.

Computational Methodology for Thermodynamic Prediction

Logical Flow of Computational Prediction

The following diagram illustrates the general workflow for predicting thermodynamic properties using computational methods in the absence of experimental data.

Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Joback Group Contribution Method

The Joback method is a widely used group contribution technique for estimating the thermophysical properties of pure organic compounds. The method involves dissecting the molecule into its constituent functional groups and summing the contributions of each group to predict various properties. For Methyl 3-hydroxyhexanoate (CH₃CH₂CH₂CH(OH)CH₂COOCH₃), the relevant groups are:

-

-CH₃: 2 groups

-

-CH₂-: 2 groups

-

>CH-: 1 group

-

-OH (alcohol): 1 group

-

-COO- (ester): 1 group

The predicted values in Table 2 were calculated by applying the specific summation formulas of the Joback method with the established contribution values for each of these groups.

Conclusion

This technical guide provides a consolidated resource for the thermodynamic properties of Methyl 3-hydroxyhexanoate. While experimental determination remains the gold standard, the presented physical data and computationally predicted thermodynamic properties offer valuable insights for researchers and professionals in chemistry and drug development. The outlined experimental protocols and the illustrative signaling pathway further equip the scientific community with the necessary tools and context for future investigations involving this compound.

Solubility of Methyl 3-Hydroxyhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844) is a versatile ester with applications in the flavor and fragrance industry and as a key monomer in the synthesis of biodegradable polyhydroxyalkanoates (PHAs). A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the currently available solubility data for methyl 3-hydroxyhexanoate, a detailed experimental protocol for determining its solubility, and a logical workflow for this process. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide is intended to be a foundational resource for researchers, enabling them to systematically determine the solubility of methyl 3-hydroxyhexanoate in solvents relevant to their specific applications.

Introduction

Methyl 3-hydroxyhexanoate (C₇H₁₄O₃, CAS No: 21188-58-9) is a chiral molecule that exists as two enantiomers, (R)- and (S)-methyl 3-hydroxyhexanoate. It is recognized for its characteristic fruity and pineapple-like aroma, leading to its use as a flavoring and fragrance agent.[1][2] Beyond its sensory properties, it serves as a valuable building block in organic synthesis and is a monomer for the production of biodegradable polymers, which are of significant interest in the development of sustainable materials and biomedical applications.[3][4]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility is a critical parameter influencing bioavailability and formulation strategies. For researchers in materials science and chemical synthesis, knowledge of solubility is essential for reaction engineering, product purification, and the formation of polymer blends.

This guide addresses the current gap in comprehensive solubility data for methyl 3-hydroxyhexanoate in common organic solvents.

Physicochemical Properties of Methyl 3-Hydroxyhexanoate

A summary of the key physicochemical properties of methyl 3-hydroxyhexanoate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 3-Hydroxyhexanoate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 220.00 to 221.00 °C @ 760.00 mm Hg | [1][2] |

| Density | 1.0 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.43 | [5] |

Solubility Data

Quantitative solubility data for methyl 3-hydroxyhexanoate in a wide range of organic solvents is not extensively reported in the scientific literature. The available data, both quantitative and qualitative, is summarized in Table 2.

Table 2: Solubility of Methyl 3-Hydroxyhexanoate in Various Solvents

| Solvent | CAS Number | Polarity Index | Solubility | Reference(s) |

| Water | 7732-18-5 | 10.2 | Insoluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 7.2 | 100 mg/mL | [6] |

| Ethanol | 64-17-5 | 4.3 | Soluble | [7] |

| Methanol | 67-56-1 | 5.1 | Data not available | |

| Acetone | 67-64-1 | 5.1 | Data not available | |

| Ethyl Acetate | 141-78-6 | 4.4 | Data not available | |

| Dichloromethane | 75-09-2 | 3.1 | Data not available | |

| Chloroform | 67-66-3 | 4.1 | Data not available | |

| Toluene | 108-88-3 | 2.4 | Data not available | |

| Hexane | 110-54-3 | 0.1 | Data not available | |

| Fat | N/A | Non-polar | Insoluble | [1][3] |

The general description of "good solubility in organic solvents" suggests that methyl 3-hydroxyhexanoate is likely miscible or highly soluble in common polar and non-polar organic solvents.[4] However, for precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as methyl 3-hydroxyhexanoate, in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

4.1. Materials

-

Methyl 3-hydroxyhexanoate (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-